molecular formula C16H18N2O B4943080 N-[(3,4-dimethylphenyl)(phenyl)methyl]urea

N-[(3,4-dimethylphenyl)(phenyl)methyl]urea

Cat. No. B4943080
M. Wt: 254.33 g/mol
InChI Key: BKCFDKGKYNQDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-dimethylphenyl)(phenyl)methyl]urea, also known as DMFU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMFU is synthesized using a simple and efficient method, and its mechanism of action is still being studied. In

Mechanism of Action

The mechanism of action of N-[(3,4-dimethylphenyl)(phenyl)methyl]urea is still being studied, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In diabetes research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to activate AMP-activated protein kinase (AMPK), which is a signaling pathway that regulates energy metabolism. In Alzheimer's disease research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to reduce the activity of beta-secretase, which is an enzyme that plays a role in the formation of amyloid beta plaques.
Biochemical and Physiological Effects
N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to have various biochemical and physiological effects in different disease models. In cancer research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to induce cell cycle arrest, apoptosis, and autophagy. In diabetes research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to improve glucose uptake, insulin sensitivity, and lipid metabolism. In Alzheimer's disease research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to reduce inflammation, oxidative stress, and neuronal damage.

Advantages and Limitations for Lab Experiments

N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has several advantages for lab experiments, including its simple and efficient synthesis method, its potential therapeutic applications, and its ability to inhibit specific enzymes and signaling pathways. However, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for N-[(3,4-dimethylphenyl)(phenyl)methyl]urea research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new drug delivery systems for N-[(3,4-dimethylphenyl)(phenyl)methyl]urea could improve its solubility and reduce its potential toxicity. Overall, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has significant potential as a therapeutic agent, and further research is needed to fully understand its properties and applications.

Synthesis Methods

N-[(3,4-dimethylphenyl)(phenyl)methyl]urea can be synthesized using a one-pot reaction between 3,4-dimethylbenzaldehyde, phenyl isocyanate, and potassium carbonate in acetonitrile. The reaction takes place at room temperature and produces N-[(3,4-dimethylphenyl)(phenyl)methyl]urea in high yields. The simplicity and efficiency of this method make N-[(3,4-dimethylphenyl)(phenyl)methyl]urea an attractive target for further research.

Scientific Research Applications

N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to inhibit the growth of cancer cells and induce cell death. In diabetes research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to improve insulin sensitivity and lower blood glucose levels. In Alzheimer's disease research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to reduce amyloid beta plaque formation and improve cognitive function.

properties

IUPAC Name

[(3,4-dimethylphenyl)-phenylmethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-8-9-14(10-12(11)2)15(18-16(17)19)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCFDKGKYNQDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=CC=C2)NC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5527330

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.